molecular formula C22H22N2O2S B4788598 1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea

1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B4788598
M. Wt: 378.5 g/mol
InChI Key: YNHDBYHOWCTEMB-UHFFFAOYSA-N
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Description

1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 2-benzylphenyl isothiocyanate with 3,5-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Synthetic Route:

    Step 1: Preparation of 2-benzylphenyl isothiocyanate.

    Step 2: Reaction of 2-benzylphenyl isothiocyanate with 3,5-dimethoxyaniline.

    Step 3: Purification of the product.

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol
  • Temperature: Reflux
  • Purification: Recrystallization or column chromatography

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

    Reagents: Hydrogen peroxide, potassium permanganate

    Conditions: Aqueous or organic solvent, room temperature or elevated temperature

    Products: Corresponding sulfoxides or sulfones

Reduction:

    Reagents: Sodium borohydride, lithium aluminum hydride

    Conditions: Organic solvent, room temperature or reflux

    Products: Corresponding amines or thiols

Substitution:

    Reagents: Halogenating agents, alkylating agents

    Products: Substituted thioureas

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry.
  • Employed in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Evaluated for its anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways.

Molecular Targets:

  • Enzymes (e.g., proteases, kinases)
  • Receptors (e.g., G-protein coupled receptors)
  • Metal ions (e.g., zinc, copper)

Pathways Involved:

  • Apoptosis
  • Inflammation
  • Cell proliferation

Comparison with Similar Compounds

  • 1-Phenyl-3-(3,5-dimethoxyphenyl)thiourea
  • 1-(2-Benzylphenyl)-3-phenylthiourea
  • 1-(2-Benzylphenyl)-3-(4-methoxyphenyl)thiourea

Comparison:

    Structural Features: The presence of benzyl and dimethoxy groups in 1-(2-Benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea provides unique steric and electronic properties.

    Reactivity: The compound exhibits distinct reactivity patterns due to its specific functional groups.

    Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-25-19-13-18(14-20(15-19)26-2)23-22(27)24-21-11-7-6-10-17(21)12-16-8-4-3-5-9-16/h3-11,13-15H,12H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHDBYHOWCTEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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